5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Description

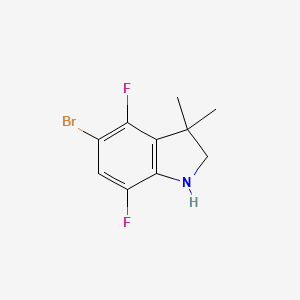

5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a halogenated indole derivative characterized by a bromo substituent at position 5, fluoro groups at positions 4 and 7, and two methyl groups at position 3 of the partially saturated indole ring. Its molecular formula is C₁₀H₉BrF₂N, with a molecular weight of 274.09 g/mol.

Properties

Molecular Formula |

C10H10BrF2N |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

5-bromo-4,7-difluoro-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C10H10BrF2N/c1-10(2)4-14-9-6(12)3-5(11)8(13)7(9)10/h3,14H,4H2,1-2H3 |

InChI Key |

XUUWISPYGBKIGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C1C(=C(C=C2F)Br)F)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction typically uses methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is C10H10BrF2N, with a molecular weight of 262.09 g/mol. The compound features a bicyclic indole structure with bromine and fluorine substituents that enhance its reactivity and biological activity.

Anticancer Activity

Research has shown that indole derivatives, including 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole, possess significant anticancer properties. A study highlighted the synthesis of various indole derivatives and their evaluation against multiple cancer cell lines. The compound exhibited potent antiproliferative effects with IC50 values significantly lower than standard chemotherapy agents .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 5-Bromo-4,7-difluoro-3,3-dimethyl... | MCF-7 | 13.1 | |

| Other Indole Derivative | HCT-116 | 9.58 | |

| Standard Drug (5-Fu) | MCF-7 | 20.0 |

Antibacterial and Antifungal Properties

Indole derivatives have also been studied for their antibacterial and antifungal activities. The presence of halogen substituents in the structure enhances the compound's interaction with microbial targets. In vitro studies have demonstrated strong activity against various bacterial strains and fungi .

Table 2: Antibacterial Activity of Indole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 5-Bromo-4,7-difluoro-3,3-dimethyl... | E. coli | 15 | |

| Other Indole Derivative | S. aureus | 18 |

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized a series of indole derivatives including the target compound and evaluated their cytotoxicity against leukemia cells. The results indicated that the compound achieved a growth inhibition rate of over 78% at a concentration of 10 μM . This highlights its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Studies

Another case involved assessing the antimicrobial efficacy of several halogenated indoles against clinical isolates of bacteria. The study found that compounds similar to 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole exhibited significant antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Mechanism of Action

The mechanism of action of 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its combination of bromo , difluoro , and dimethyl substituents on the indole scaffold. Key comparisons include:

Key Observations :

- The dimethyl groups in the target compound increase steric hindrance and lipophilicity compared to non-alkylated analogs .

Physicochemical and Spectroscopic Properties

Key Observations :

- The target compound’s bromo and fluoro substituents would cause distinct deshielding in ¹H/¹³C NMR compared to non-halogenated analogs.

- Higher molecular weight derivatives (e.g., 9c) exhibit lower Rf values due to increased polarity from triazole and methoxy groups .

Biological Activity

5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The chemical structure of 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be represented as follows:

where , , and represent the number of carbon, hydrogen, bromine, and fluorine atoms respectively. The presence of halogen substituents (bromine and fluorine) is significant as they often influence the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole exhibits various biological activities including:

- Antiviral Activity : The compound has shown potential against several viral targets. For instance, some derivatives in this class have demonstrated inhibitory effects on viral replication with IC₅₀ values in the low micromolar range .

- Anticancer Properties : Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cell lines. The mechanism appears to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

- Antimicrobial Effects : There are indications of antibacterial activity against various pathogens. The structure's lipophilicity and electron-withdrawing properties enhance its antimicrobial efficacy .

Antiviral Efficacy

A study evaluated the antiviral properties of various indole derivatives including 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole against Dengue Virus serotype 2 (DENV2). The results indicated significant inhibition with an IC₅₀ of approximately 3.03 µM and a selectivity index (SI) suggesting favorable therapeutic potential .

Anticancer Activity

In vitro assays conducted on several cancer cell lines (e.g., MCF-7 and A549) revealed that compounds similar to 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole exhibited IC₅₀ values ranging from 0.69 to 22 µM. These findings underscore the compound's potential as a chemotherapeutic agent .

Antimicrobial Studies

Research involving derivatives of this compound has shown promising results against both Gram-positive and Gram-negative bacteria. For example, inhibition zones measured in millimeters indicated effective antimicrobial activity comparable to standard antibiotics .

The proposed mechanisms by which 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole exerts its biological effects include:

- Tubulin Binding : Similar compounds have been noted for their ability to bind tubulin and disrupt microtubule dynamics.

- ROS Generation : Induction of oxidative stress through ROS production may lead to cellular apoptosis in cancer cells.

Data Summary Table

| Biological Activity | Target | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Antiviral | DENV2 | 3.03 | Viral replication inhibition |

| Anticancer | MCF-7 | 0.69 - 22 | Tubulin interference; ROS generation |

| Antimicrobial | Various pathogens | Varies | Disruption of bacterial cell integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.